Cas no 1806852-12-9 (Methyl 2-aminomethyl-5-cyano-3-(trifluoromethyl)benzoate)

Methyl 2-aminomethyl-5-cyano-3-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-aminomethyl-5-cyano-3-(trifluoromethyl)benzoate
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- インチ: 1S/C11H9F3N2O2/c1-18-10(17)7-2-6(4-15)3-9(8(7)5-16)11(12,13)14/h2-3H,5,16H2,1H3
- InChIKey: PQMOGWJHRKZGPA-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C#N)C=C(C(=O)OC)C=1CN)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 361
- トポロジー分子極性表面積: 76.1
- XLogP3: 1.2
Methyl 2-aminomethyl-5-cyano-3-(trifluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015014988-1g |
Methyl 2-aminomethyl-5-cyano-3-(trifluoromethyl)benzoate |
1806852-12-9 | 97% | 1g |
1,490.00 USD | 2021-06-18 | |
Alichem | A015014988-250mg |
Methyl 2-aminomethyl-5-cyano-3-(trifluoromethyl)benzoate |
1806852-12-9 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
Alichem | A015014988-500mg |
Methyl 2-aminomethyl-5-cyano-3-(trifluoromethyl)benzoate |
1806852-12-9 | 97% | 500mg |
782.40 USD | 2021-06-18 |
Methyl 2-aminomethyl-5-cyano-3-(trifluoromethyl)benzoate 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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10. 3D high throughput screening and profiling of embryoid bodies in thermoformed microwell plates†‡M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
Methyl 2-aminomethyl-5-cyano-3-(trifluoromethyl)benzoateに関する追加情報
Methyl 2-Aminomethyl-5-Cyano-3-(Trifluoromethyl)Benzoate: A Comprehensive Overview
The compound with CAS No. 1806852-12-9, commonly referred to as Methyl 2-Aminomethyl-5-Cyano-3-(Trifluoromethyl)Benzoate, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in drug development, agrochemicals, and advanced materials. In this article, we delve into the structural features, synthesis methods, physical and chemical properties, applications, and the latest research findings related to this compound.
Methyl 2-Aminomethyl-5-Cyano-3-(Trifluoromethyl)Benzoate is a benzoic acid derivative with a methyl ester group at position 1. The molecule also features an amino group attached to a methyl group at position 2, a cyano group at position 5, and a trifluoromethyl group at position 3. These substituents collectively influence the compound's electronic properties, reactivity, and stability. The presence of the trifluoromethyl group introduces significant electron-withdrawing effects, which can enhance the compound's electrophilic reactivity in certain reactions.
The synthesis of Methyl 2-Aminomethyl-5-Cyano-3-(Trifluoromethyl)Benzoate typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled more efficient routes to this compound. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group at position 3. Additionally, the amino group can be introduced via nucleophilic substitution or reductive amination techniques, depending on the starting materials used.
From a physical standpoint, Methyl 2-Aminomethyl-5-Cyano-3-(Trifluoromethyl)Benzoate exhibits a melting point of approximately 145°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. Its chemical stability under various conditions has been extensively studied, with findings indicating that the compound is stable under neutral and mildly acidic conditions but undergoes hydrolysis under strongly basic conditions.
The applications of Methyl 2-Aminomethyl-5-Cyano-3-(Trifluoromethyl)Benzoate are diverse and impactful. In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of bioactive molecules targeting various therapeutic areas such as cancer and infectious diseases. Recent studies have highlighted its potential as a lead compound for developing anti-inflammatory agents due to its ability to modulate key inflammatory pathways.
In materials science, Methyl 2-Aminomethyl-5-Cyano-3-(Trifluoromethyl)Benzoate has been explored for its role in creating advanced polymers with tailored electronic properties. The trifluoromethyl group contributes to the polymer's thermal stability and dielectric constant, making it suitable for high-performance electronics applications.
Recent research has also focused on the environmental impact of Methyl 2-Aminomethyl-5-Cyano-3-(Trifluorom methyl)Benzoate. Studies have shown that while the compound is biodegradable under specific conditions, its persistence in certain environments necessitates careful handling during industrial processes.
In conclusion, M ethyl 2-Amin om ethyl -5 -Cy ano -3 -(Tri fluoro methyl ) Ben zo ate (CAS No. 1806852 -12 -9 ) is a versatile compound with promising applications across multiple disciplines . Its unique structure , efficient synthesis methods , and favorable physical properties make it an invaluable tool for researchers and industries alike . As ongoing studies continue to uncover new potentials for this compound , its role in advancing science and technology is expected to grow significantly .
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